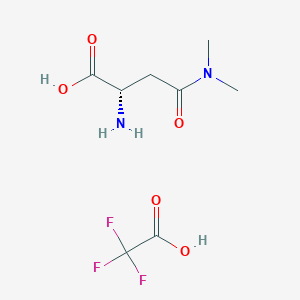
(2S)-2-amino-3-(dimethylcarbamoyl)propanoicacid,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid is a complex organic molecule that combines an amino acid derivative with trifluoroacetic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid typically involves the protection of the amino group followed by the introduction of the dimethylcarbamoyl group. The process may include the following steps:
Protection of the Amino Group: The amino group is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Introduction of the Dimethylcarbamoyl Group: The protected amino acid is then reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Deprotection: The protecting group is removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
The compound (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The trifluoroacetic acid moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid is studied for its potential interactions with enzymes and proteins. It can serve as a model compound for understanding amino acid derivatives.
Medicine
In medicine, this compound may have potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.
作用機序
The mechanism of action of (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the carbamoyl group can interact with enzymes. The trifluoroacetic acid moiety may enhance the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
Trifluoroacetic Acid: A strong acid used in various chemical reactions.
Dimethylcarbamoyl Chloride: Used in the synthesis of carbamates.
Amino Acids: Building blocks of proteins with similar structural features.
Uniqueness
The combination of an amino acid derivative with trifluoroacetic acid and a dimethylcarbamoyl group makes this compound unique. Its multifaceted structure allows for diverse applications and interactions, setting it apart from other similar compounds.
特性
分子式 |
C8H13F3N2O5 |
|---|---|
分子量 |
274.19 g/mol |
IUPAC名 |
(2S)-2-amino-4-(dimethylamino)-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2O3.C2HF3O2/c1-8(2)5(9)3-4(7)6(10)11;3-2(4,5)1(6)7/h4H,3,7H2,1-2H3,(H,10,11);(H,6,7)/t4-;/m0./s1 |
InChIキー |
LOZCHNLBYREUQI-WCCKRBBISA-N |
異性体SMILES |
CN(C)C(=O)C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CN(C)C(=O)CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[3-(4-bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13585683.png)
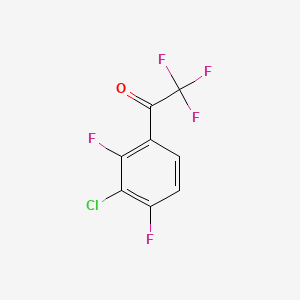
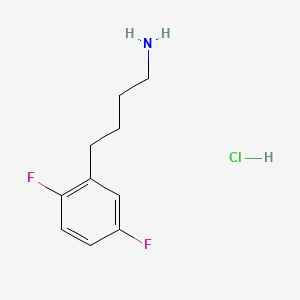
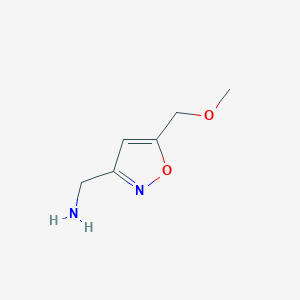
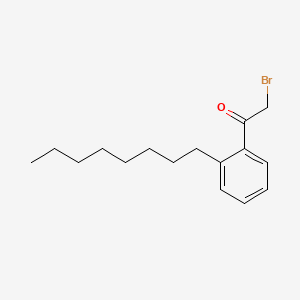
![N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585708.png)
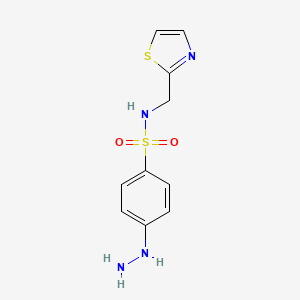
![2-[4-(Trifluoromethylthio)phenyl]oxirane](/img/structure/B13585713.png)
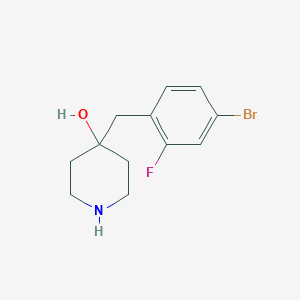
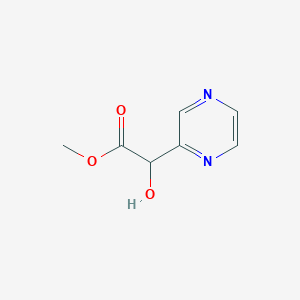
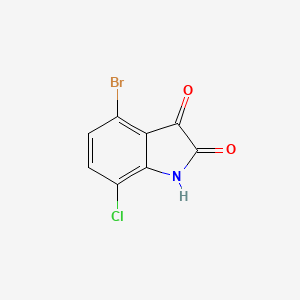
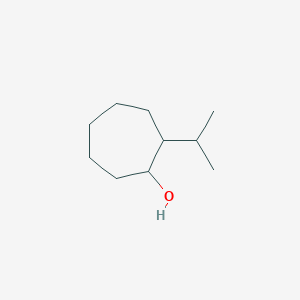
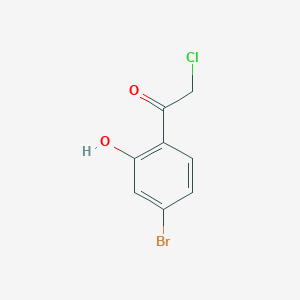
![N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide](/img/structure/B13585773.png)
